rac-1-tert-butyl 3-methyl (3R,5R)-5-hydroxypiperidine-1,3-dicarboxylate

Description

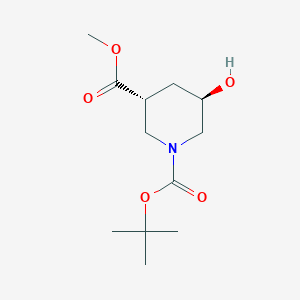

rac-1-tert-Butyl 3-methyl (3R,5R)-5-hydroxypiperidine-1,3-dicarboxylate (CAS: 64778-78-5) is a chiral piperidine derivative featuring a hydroxyl group at the 5-position and two ester groups: a tert-butyl (Boc) and a methyl ester. The compound is synthesized via asymmetric catalytic methods to establish the (3R,5R) stereochemistry, as evidenced by its use as an intermediate in the synthesis of nociceptin antagonists . Its molecular formula is inferred to be C13H21NO6, with a molecular weight of approximately 293.3 g/mol. The hydroxyl group enhances polarity, influencing solubility and reactivity, while the Boc and methyl esters provide stability under basic conditions. This compound is commercially available through suppliers such as PharmaBlock Sciences and Nanjing DingShi Biotechnology, reflecting its importance in medicinal chemistry .

Properties

Molecular Formula |

C12H21NO5 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3R,5R)-5-hydroxypiperidine-1,3-dicarboxylate |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 |

InChI Key |

DFZMPKMSTNKZKL-RKDXNWHRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)O)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Summary

Literature and supplier data suggest the following general synthetic route:

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Starting from 5-bromo-3-pyridine carboxylic acid methyl ester or similar pyridine derivative | Halogenation, esterification | - | Precursor preparation |

| 2 | Reduction and ring closure to form 5-hydroxypiperidine ring | Catalytic hydrogenation (Pd/C, H2 in MeOH), inert atmosphere | ~95% (for related carbamate intermediate) | High stereoselectivity achieved |

| 3 | Protection of nitrogen as tert-butyl carbamate | Reaction with tert-butyl chloroformate or Boc2O | - | Carbamate formation |

| 4 | Methyl ester formation at C-3 carboxylate | Methylation or esterification using methanol and acid catalyst | - | Protects carboxyl group |

| 5 | Purification and isolation | Chromatography or crystallization | - | Achieves purity >97% |

This route is supported by synthesis reports of related compounds and supplier synthesis notes, which indicate yields ranging from 55% to 79% for key intermediates and final products.

Detailed Reaction Conditions and Catalysts

Alternative Biocatalytic Approaches

Recent advances in biocatalysis offer enzymatic methods for stereoselective synthesis of hydroxypiperidine derivatives:

- Alcohol dehydrogenases (ADHs) and glucose dehydrogenase (GDH) recycling systems have been used to reduce keto precursors to chiral hydroxylated piperidine intermediates with high enantiomeric excess (>98%) and good yields (~79%).

- Enzymatic methods provide milder conditions and higher stereocontrol compared to classical chemical hydrogenation.

Research Findings and Comparative Yields

Summary Table of Preparation Parameters

| Parameter | Typical Value | Comments |

|---|---|---|

| Catalyst | 10% Pd/C | For hydrogenation step |

| Solvent | Methanol, DCM, THF | Depending on step |

| Temperature | 0°C to 25°C | Mild conditions |

| Reaction Time | 1-3 hours | Varies by step |

| Purity of final product | >97% | Verified by suppliers |

| Stereochemistry | racemic (3R,5R) | Can be enriched by biocatalysis |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting esters to alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, basic or neutral conditions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Amides, thioesters.

Scientific Research Applications

Research indicates that rac-1-tert-butyl 3-methyl (3R,5R)-5-hydroxypiperidine-1,3-dicarboxylate exhibits significant biological activities:

Antagonistic Properties

Studies have shown that derivatives of this compound act as antagonists for certain receptors, which could be beneficial in treating conditions like asthma and other inflammatory diseases. For instance, related piperidine analogs have demonstrated efficacy in reducing lung inflammation in mouse models of asthma .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for neuropharmacological studies. Its derivatives may influence cognitive functions or mood regulation.

Therapeutic Applications

Given its biological activity, this compound is being investigated for various therapeutic applications:

Anti-inflammatory Agents

The compound's ability to reduce inflammation positions it as a potential therapeutic agent in treating chronic inflammatory diseases.

Neurological Disorders

Due to its possible effects on neurotransmitter systems, there is interest in exploring its use in treating neurological disorders such as depression or anxiety.

Case Studies

Several studies have documented the effects of this compound:

Mechanism of Action

The mechanism of action of trans-1,3-piperidinedicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 3-methyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biological pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between rac-1-tert-butyl 3-methyl (3R,5R)-5-hydroxypiperidine-1,3-dicarboxylate and analogous compounds:

Key Findings:

Ring Size and Conformation :

- Piperidine derivatives (6-membered ring) exhibit greater conformational flexibility compared to pyrrolidine (5-membered) or azetidine (4-membered) analogs . This flexibility impacts binding affinity in drug-target interactions.

- Pyrrolidine-based compounds (e.g., (±)-trans-1-tert-butyl 3-methyl...) are more rigid, favoring specific stereoelectronic arrangements in receptor binding .

Substituent Effects: The hydroxyl group in the target compound enhances hydrogen-bonding capacity, improving solubility in polar solvents relative to non-hydroxylated analogs (e.g., tert-butyl 3-(methylamino)propanoate) . Halogenated derivatives (e.g., 5-Bromo or 2-Chloro substituents) enable cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in complex molecule synthesis .

Synthetic Utility :

- The Boc and methyl ester groups in the target compound provide orthogonal protection, allowing sequential deprotection for selective functionalization .

- Sulfonate esters (e.g., 5-((methylsulfonyl)oxy)...) are superior leaving groups compared to hydroxyl, enabling nucleophilic substitutions without prior activation .

Commercial Availability :

- The target compound is priced competitively (~$380–$540/mg) compared to specialized analogs like (±)-trans-1-tert-butyl 3-methyl... ($400–$4,800/25g), reflecting its broader applicability .

Research Implications

The structural versatility of this compound makes it a cornerstone in asymmetric synthesis. Future studies should explore its utility in generating stereochemically diverse libraries for neurodegenerative disease drug discovery. Comparative analyses with azetidine and pyrazolo-pyridine derivatives (e.g., 5-tert-butyl 3-ethyl...) could further elucidate ring-size effects on bioactivity .

Biological Activity

Rac-1-tert-butyl 3-methyl (3R,5R)-5-hydroxypiperidine-1,3-dicarboxylate is a complex organic compound notable for its unique piperidine structure. This compound possesses significant potential in medicinal chemistry due to its pharmacological properties and interactions with biological targets.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 259.30 g/mol

- Key Functional Groups : Hydroxyl group, carboxylate groups, and a tert-butyl substituent

The presence of both hydroxyl and carboxylic acid functionalities enhances the compound's reactivity and biological activity, making it a subject of interest in various research fields.

Research indicates that this compound interacts with various biological targets, influencing enzymatic activity and receptor signaling pathways. Understanding these interactions is crucial for evaluating its therapeutic potential.

Interaction Studies

Studies have shown that the compound exhibits binding affinity to specific receptors, which may lead to modulation of biological processes. The exploration of these interactions is essential for drug development applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Enzymatic Activity Modulation :

- The compound has been shown to influence the activity of certain enzymes involved in metabolic pathways, suggesting potential roles in metabolic regulation.

-

Pharmacological Effects :

- Preliminary findings indicate that this compound may exhibit neuroprotective effects, warranting further investigation into its applications in neurodegenerative diseases.

- Synthesis and Yield Studies :

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and differences with related compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-Tert-butyl 3-methyl 5-aminopiperidine-1,3-dicarboxylate | Contains an amino group instead of a hydroxyl group | Potentially different biological activity due to amino substitution |

| 1-Tert-butyl 3-methyl 4-aminopiperidine-1,3-dicarboxylate | Features an amino group at position 4 | Variations in reactivity due to different substitution patterns |

| 1-Tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate | Lacks stereochemical specificity compared to racemic form | May exhibit different pharmacological properties |

The unique stereochemistry and functional group arrangement of this compound contribute to its distinctive biological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.